2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-3-yl)acetamide
CAS No.:
Cat. No.: VC14799906
Molecular Formula: C20H15N3O4S
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15N3O4S |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxy-N-pyridin-3-ylacetamide |
| Standard InChI | InChI=1S/C20H15N3O4S/c1-12-22-17(11-28-12)16-7-13-4-5-15(8-18(13)27-20(16)25)26-10-19(24)23-14-3-2-6-21-9-14/h2-9,11H,10H2,1H3,(H,23,24) |
| Standard InChI Key | NCVDIOKGIPZGGR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4=CN=CC=C4)OC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A 2H-chromen-2-one (chromenone) scaffold, known for its planar aromatic system and electron-rich environment .
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A 2-methyl-1,3-thiazol-4-yl substituent at the chromenone’s 3-position, introducing sulfur-containing heterocyclic character.
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An N-(pyridin-3-yl)acetamide side chain at the 7-position, contributing hydrogen-bonding capacity and solubility modulation .
The molecular formula, C₂₀H₁₅N₃O₄S, corresponds to a molecular weight of 393.4 g/mol . The SMILES string CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4=CN=CC=C4)OC2=O delineates connectivity, highlighting the thiazole’s methyl group (C1), chromenone’s fused ring system (C2/C3), and acetamide linkage .
Table 1: Key Structural Features
Physicochemical Characteristics
While experimental data on melting/boiling points remain limited, computational models predict:
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LogP (Partition Coefficient): ~2.1, indicating moderate lipophilicity .
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Hydrogen Bond Donors/Acceptors: 1 and 6, respectively, favoring membrane permeability .
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Polar Surface Area: 104 Ų, suggesting moderate bioavailability .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a multi-step sequence:
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Chromenone Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions yields the 2H-chromen-2-one scaffold.
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Thiazole Introduction: A Suzuki-Miyaura coupling or nucleophilic substitution installs the 2-methylthiazole group at position 3.
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Acetamide Functionalization: Etherification of the 7-hydroxy group with chloroacetyl chloride, followed by amidation with 3-aminopyridine, completes the structure .
Critical Reaction Parameters
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Step 1: Requires BF₃·Et₂O catalysis at 80°C for 6 hours (yield: 72%).
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Step 2: Palladium-catalyzed cross-coupling under inert atmosphere (N₂) at 110°C.
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Step 3: Room-temperature amidation in DMF with DIEA as base .
Applications and Industrial Relevance
Drug Development
As a multitarget kinase inhibitor, the compound demonstrates dual activity against EGFR (IC₅₀ = 18 nM) and VEGFR-2 (IC₅₀ = 42 nM) . These profiles position it as a candidate for oncology therapeutics, particularly in non-small cell lung cancer models .
Material Science
The chromenone-thiazole system’s fluorescence (λₑₘ = 450 nm) enables applications in organic light-emitting diodes (OLEDs), with a quantum yield of Φ = 0.34 in thin-film configurations.
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